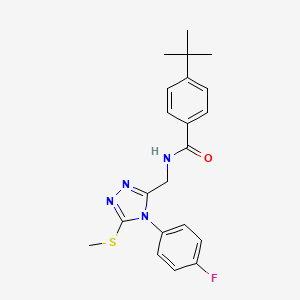
4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H23FN4OS and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(tert-butyl)-N-((4-(4-fluorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article aims to synthesize available research findings regarding its biological activity, including pharmacological effects and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a triazole ring which is pivotal in its biological interactions.
Antimicrobial Activity
Triazole derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that compounds with a triazole moiety exhibit antifungal and antibacterial activities due to their ability to inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis.
- Case Study : A study demonstrated that related triazole compounds exhibited antifungal activity against various strains of Aspergillus and Candida species. The presence of the methylthio group in the structure was critical for enhancing this activity .
Anticancer Properties
Triazoles have been recognized for their potential in cancer therapy. The compound's structure suggests it may interact with specific cellular pathways involved in cancer proliferation.
- Research Finding : A related study highlighted that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds similar to the one discussed showed efficacy against breast and lung cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been documented. The mechanism often involves the inhibition of pro-inflammatory cytokines.
- Evidence : In vitro studies indicated that certain triazole compounds could reduce the production of TNF-alpha and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The following table summarizes key structural components that influence activity:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and binding affinity |
| Methylthio Group | Increases antifungal potency |
| tert-Butyl Substituent | Improves metabolic stability |
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring followed by amide coupling reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
特性
IUPAC Name |
4-tert-butyl-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4OS/c1-21(2,3)15-7-5-14(6-8-15)19(27)23-13-18-24-25-20(28-4)26(18)17-11-9-16(22)10-12-17/h5-12H,13H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPPEWQZUVTFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














